(NZ)-N-[(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]-N-OXIDOANILINIUM
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Overview
Description
(NZ)-N-[(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]-N-OXIDOANILINIUM is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]-N-OXIDOANILINIUM typically involves the condensation of 4-hydroxy-3,5-dimethoxybenzaldehyde with aniline under specific conditions. The reaction is usually carried out in the presence of an oxidizing agent to facilitate the formation of the N-oxidoanilinium group. Common solvents used in this synthesis include methanol and ethanol, and the reaction is often conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(NZ)-N-[(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]-N-OXIDOANILINIUM undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the N-oxidoanilinium group back to the corresponding aniline derivative.
Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, with specific temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions include quinone derivatives, reduced aniline compounds, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(NZ)-N-[(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]-N-OXIDOANILINIUM has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (NZ)-N-[(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]-N-OXIDOANILINIUM involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and methoxy groups enable it to participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The N-oxidoanilinium group may also play a role in redox reactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3,5-dimethoxybenzaldehyde: A precursor in the synthesis of (NZ)-N-[(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]-N-OXIDOANILINIUM.
Aniline: Another precursor used in the synthesis of the compound.
Quinone Derivatives: Products formed from the oxidation of this compound.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both hydroxy and methoxy groups, along with the N-oxidoanilinium moiety, allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-[(N-hydroxyanilino)methylidene]-2,6-dimethoxycyclohexa-2,5-dien-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-19-13-8-11(9-14(20-2)15(13)17)10-16(18)12-6-4-3-5-7-12/h3-10,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOBCFJANGIQFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CN(C2=CC=CC=C2)O)C=C(C1=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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